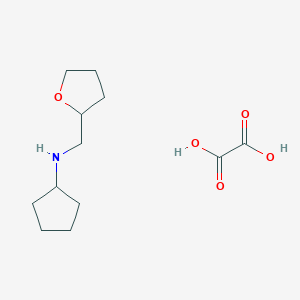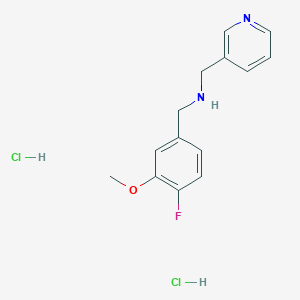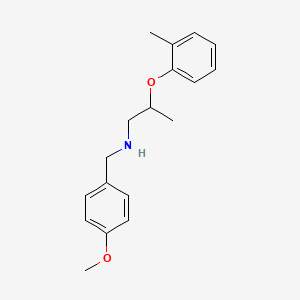
N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine
Overview
Description
N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine, also known as N-Methyl-4-methoxybenzylamphetamine (N-Methyl-4-MB), is a synthetic compound of the phenethylamine class. It is an analogue of the popular recreational drug methamphetamine, and has been studied extensively by scientists in recent years due to its potential applications in the medical field. N-Methyl-4-MB has been used in the synthesis of a variety of compounds and has been studied for its potential therapeutic effects.
Scientific Research Applications
N-Methyl-4-MB has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including the popular psychedelic drug 2C-B. It has also been studied for its potential therapeutic effects, such as its ability to act as a psychostimulant and its potential to be used as an antidepressant. Additionally, it has been studied for its potential to act as an anti-inflammatory agent and to treat neurological disorders.
Mechanism of Action
The exact mechanism of action of N-Methyl-4-MB is not yet fully understood. However, it is believed to act as a psychostimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It is also believed to act as an antidepressant by increasing the levels of certain neurotransmitters in the brain. Additionally, it is believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-Methyl-4-MB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to an increase in energy, focus, and alertness. It has also been shown to reduce levels of pro-inflammatory cytokines, which can lead to a decrease in inflammation and pain. Additionally, it has been shown to increase the levels of certain neurotransmitters in the brain, which can lead to an increase in mood and overall well-being.
Advantages and Limitations for Lab Experiments
N-Methyl-4-MB has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. Additionally, it is relatively stable, which makes it suitable for use in long-term experiments. However, it is important to note that N-Methyl-4-MB is a potent psychostimulant and should be handled with caution. Additionally, its effects can vary greatly depending on the individual, and it is important to use appropriate safety measures when conducting experiments with this compound.
Future Directions
N-Methyl-4-MB has a great deal of potential for future research. One potential direction is to further investigate its potential therapeutic effects, such as its ability to act as an anti-inflammatory agent and to treat neurological disorders. Additionally, further research could be conducted to investigate its potential as an antidepressant and its ability to increase the levels of certain neurotransmitters in the brain. Additionally, further research could be conducted to investigate its potential as a psychostimulant and its ability to increase the levels of dopamine, norepinephrine, and serotonin in the brain. Finally, further research could be conducted to investigate its potential as a recreational drug and its potential side effects.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14-6-4-5-7-18(14)21-15(2)12-19-13-16-8-10-17(20-3)11-9-16/h4-11,15,19H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOKHAJDYOZODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CNCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



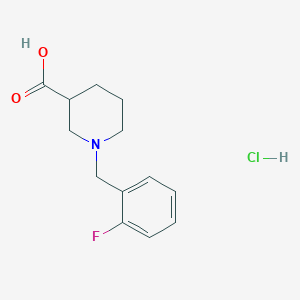

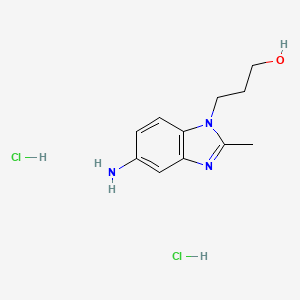
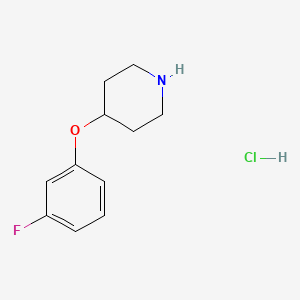
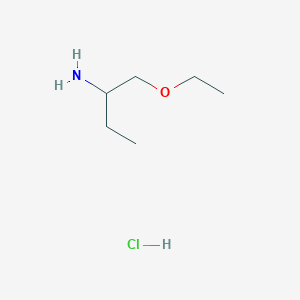
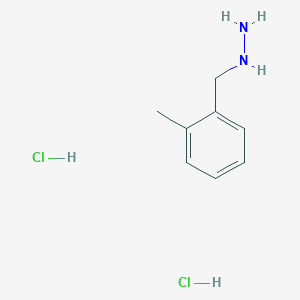

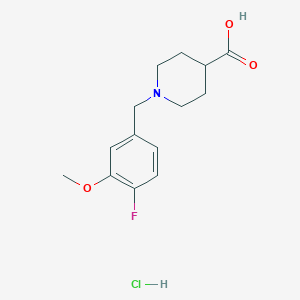
![[2-(Pyrrolidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1389161.png)
![({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1389162.png)
![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1389163.png)
